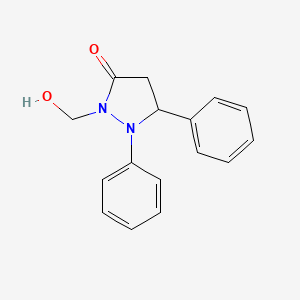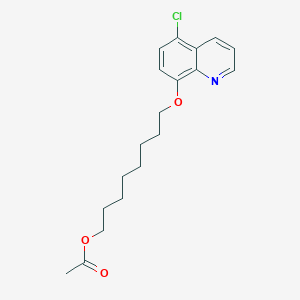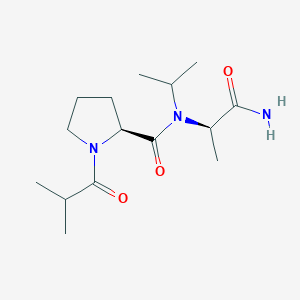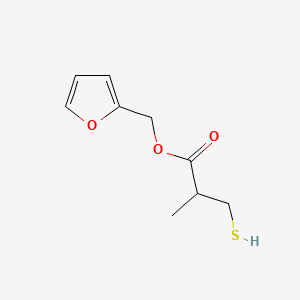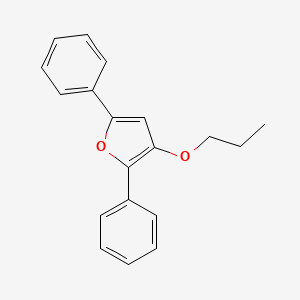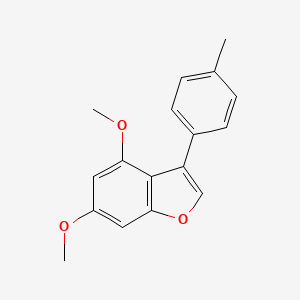
Pentan-2-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-2-yl carbonochloridate, also known as 2-pentyl chloroformate, is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity, particularly in forming esters and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentan-2-yl carbonochloridate can be synthesized from 2-pentanol. The typical synthetic route involves the reaction of 2-pentanol with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pentan-2-yl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-pentanol and hydrochloric acid.
Reduction: It can be reduced to form alcohols under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used.
Major Products
The major products formed from the reactions of this compound include esters, carbamates, and thiol esters. These products are valuable intermediates in organic synthesis .
Scientific Research Applications
Pentan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentan-2-yl carbonochloridate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups to form covalent bonds. This reactivity is utilized in various synthetic applications to modify and create new compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
Uniqueness
Pentan-2-yl carbonochloridate is unique due to its specific reactivity and the properties imparted by the pentan-2-yl group. This makes it particularly useful in the synthesis of compounds where steric hindrance and specific reactivity are required .
Properties
CAS No. |
20412-35-5 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
pentan-2-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
INRLJBWVFTYXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


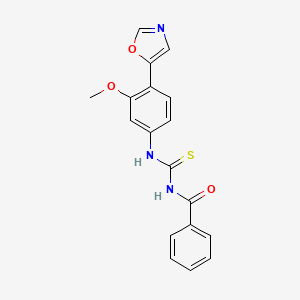
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
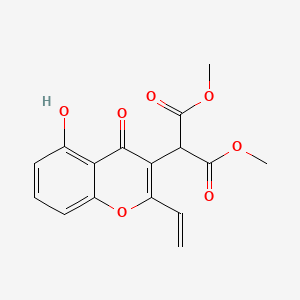
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
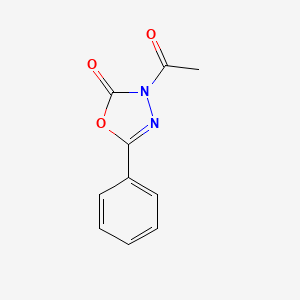
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

